molecular formula C12H15ClO3 B13669915 Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13669915
M. Wt: 242.70 g/mol
InChI Key: CCEMPTCJNRETIY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 4-chloro-2-methylphenyl substituent at the β-position of the propanoate backbone.

The hydroxyl group at the β-position introduces chirality, making absolute configuration determination critical. Techniques such as Mosher’s ester derivatization and NMR analysis (¹H and ¹⁹F) are commonly employed to assign configurations, as demonstrated in related compounds .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15ClO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3

InChI Key

CCEMPTCJNRETIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: 3-(4-Chloro-2-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Reference
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate 4-NO₂, 3-OH, ethyl ester Electron-withdrawing nitro group enhances reactivity in nucleophilic reactions. Absolute (S)-configuration confirmed via Mosher’s esters . [1, 6]
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Cl₂, 3-OH, ethyl ester Steric hindrance from ortho-Cl groups influences diastereoselectivity in synthesis. (S)-configuration assigned using ¹⁹F-NMR . [6]
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-Cl, 3-OH, methyl ester, 2,2-dimethyl Steric bulk from geminal dimethyl groups stabilizes conformation; used in derivatization (e.g., acetylation) . [2, 3]
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate 4-Cl, 2-NH₂, 3-OH, ethyl ester Amino group introduces zwitterionic character; hydrochloride salt improves solubility . [9]
Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate 3-Br, 6-Cl, 2-F, 3-OH, ethyl ester Polyhalogenation increases lipophilicity and potential bioactivity . [13]

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase acidity of the β-hydroxy proton, facilitating derivatization.
  • Steric Effects : Ortho-substituents (e.g., 2,6-Cl₂ in ) hinder rotation, affecting conformational stability and reaction pathways.
  • Functional Group Diversity: Introduction of amino () or additional halogens () modifies solubility, bioavailability, and interaction with biological targets.

Stereochemical Considerations

The absolute configuration of β-hydroxy esters is pivotal for their biological and catalytic roles. For example:

  • Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate was confirmed to have an (S)-configuration via Mosher’s ester analysis, where ¹H-NMR shielding of methoxy protons (3.43 ppm) and ¹⁹F-NMR deshielding (−71.29 ppm) correlated with the (S)-enantiomer .
  • Similar methods were applied to ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate, with ¹⁹F-NMR signals at −71.49 ppm confirming the (S)-configuration .

In contrast, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate lacks direct configuration data in the provided evidence, but its derivatization to acetoxy analogs (e.g., compound 10 in ) suggests reactivity patterns consistent with steric protection from dimethyl groups.

Key Insights:

  • Derivatization : Acetylation of the hydroxyl group (e.g., ) enhances stability and modifies pharmacokinetics.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point/State Solubility Trends Reference
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate Not reported Likely polar due to NO₂ and OH groups [1]
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate Crystalline solid Reduced solubility in water (lipophilic Cl) [6]
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Crystalline Improved crystallinity due to dimethyl groups [2, 10]
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride Solid (hygroscopic) High solubility in polar solvents (ionic form) [9]

Biological Activity

Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is classified as a hydroxypropanoate derivative, featuring a chloro-substituted aromatic ring. The synthesis typically involves the modification of precursor compounds, allowing for the introduction of various substituents that can enhance biological activity.

This compound acts primarily through its interaction with specific enzymes or receptors. It has been noted for its potential as an enzyme inhibitor , affecting various biochemical pathways. The exact molecular targets depend on the specific context of its application, which may include cancer cell proliferation inhibition and modulation of pathways related to apoptosis .

Biological Activity

1. Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study involving modified derivatives, several compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. The most potent derivatives showed selective toxicity towards cancer cells compared to normal HEK-293 cells, indicating a promising therapeutic index .

2. Enzyme Inhibition
The compound has been implicated in enzyme inhibition studies, particularly regarding histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer therapy, and modifications to the this compound structure have yielded potent HDAC inhibitors that mimic peptide inhibitors .

Study on Colon Cancer Cells

In one notable study, a series of compounds based on this compound were synthesized and tested for their anticancer properties. Twelve out of twenty-four compounds exhibited significant inhibitory effects on HCT-116 cells, with the highest activity linked to compounds with specific structural modifications that enhanced their interaction with biological targets .

CompoundIC50 (mg/mL)Selectivity (Cancer vs Normal)
7a0.12High
7g0.12High
7d0.81Moderate

Mechanistic Insights

Molecular docking studies suggested that these compounds may act through pathways involving HSP90 and TRAP1 , which are critical in regulating cellular stress responses and apoptosis in cancer cells .

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